2-(1,1-difluoroethyl)pyridine-4-carbonitrile
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Overview
Description
2-(1,1-Difluoroethyl)pyridine-4-carbonitrile is a chemical compound with the molecular formula C8H6F2N2 and a molecular weight of 168.15 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a difluoroethyl group and a carbonitrile group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 2-(1,1-difluoroethyl)pyridine-4-carbonitrile typically involves the reaction of 2-chloropyridine with difluoroethylamine under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide. The reaction mixture is then heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(1,1-Difluoroethyl)pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,1-Difluoroethyl)pyridine-4-carbonitrile is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(1,1-difluoroethyl)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The carbonitrile group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
2-(1,1-Difluoroethyl)pyridine-4-carbonitrile can be compared with similar compounds like:
- 2-(1,1-Difluoroethyl)pyridine-3-carbonitrile
- 2-(1,1-Difluoroethyl)pyridine-5-carbonitrile
- 2-(1,1-Difluoroethyl)pyridine-6-carbonitrile These compounds share the difluoroethyl and pyridine core structure but differ in the position of the carbonitrile group. The unique positioning of the carbonitrile group in this compound can result in distinct chemical reactivity and biological activity, making it a valuable compound for specific applications .
Properties
CAS No. |
1471186-46-5 |
---|---|
Molecular Formula |
C8H6F2N2 |
Molecular Weight |
168.1 |
Purity |
95 |
Origin of Product |
United States |
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